2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-10(3-2-5-14-8)16-12(17)9-4-6-15-11(13)7-9/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXKBNUMGYFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide typically involves the reaction of 2-chloro-4-methylpyridine with nicotinoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine oxides.
Reduction Reactions: Products include reduced pyridine derivatives, such as amines
Scientific Research Applications
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory mediators and microbial enzymes .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s structural analogues differ primarily in substituent type, position, and heterocyclic components. Key examples include:
Key Observations :
Physicochemical Properties
- Melting Points : Analogues with multiple aromatic substituents (e.g., ) show higher melting points (268–287°C) due to enhanced crystallinity .
- Solubility : Methoxy or polar heterocycles (e.g., imidazole in ) improve aqueous solubility, whereas halogenated derivatives () favor organic solvents .
- Stability: Chlorine substituents may increase stability against metabolic degradation compared to non-halogenated analogues .
Biological Activity
2-Chloro-N-(2-methylpyridin-3-YL)pyridine-4-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 247.68 g/mol, is primarily investigated for its antimicrobial, anti-inflammatory, and antiviral properties. This article synthesizes current research findings, case studies, and biological activity data related to this compound.
- Molecular Formula :
- Molecular Weight : 247.68 g/mol
- CAS Number : 1436187-17-5
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound is believed to modulate inflammatory mediators and microbial enzymes, although the precise pathways remain under investigation.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 4.69 µM |
| Staphylococcus aureus | 5.64 µM |
| Enterococcus faecalis | 8.33 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These findings suggest that the compound could be developed into an effective antimicrobial agent .
2. Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored in various studies. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
3. Antiviral Properties
Notably, this compound has shown promise as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly in the context of HIV treatment. Its structural features allow it to bind effectively to reverse transcriptase enzymes, which is critical for inhibiting viral replication .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of pyridine derivatives, including this compound, and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). The results indicated that certain derivatives exhibited cytotoxic effects, suggesting potential applications in cancer therapy.
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship (SAR) of pyridine derivatives, revealing that modifications in substituents significantly influenced their biological activities. The presence of halogen groups was linked to enhanced anti-thrombolytic activity in related compounds, indicating that similar modifications might improve the efficacy of this compound .
Q & A
Q. What are the common synthetic routes for 2-Chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide, and what factors influence yield optimization?
Methodological Answer: The synthesis typically involves coupling pyridine-4-carboxylic acid derivatives with substituted 2-methylpyridin-3-amine intermediates. Key steps include:
- Chlorination : Use POCl₃ or SOCl₂ to introduce the chloro group at the 2-position of pyridine.
- Amide Coupling : Employ carbodiimide reagents (e.g., EDC/HOBt) or PyBOP for amide bond formation between the carboxylic acid and amine .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol improves purity.
Q. Critical Factors for Yield Optimization :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (coupling step) | Prevents side reactions |
| Solvent | Dry DMF or THF | Enhances reagent solubility |
| Catalyst | DMAP (for acyl activation) | Increases coupling efficiency |
| Stoichiometry | 1.2:1 (acid:amine) | Minimizes unreacted starting material |
Yield discrepancies (>20%) may arise from moisture sensitivity or incomplete activation of the carboxyl group .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyridine protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolve ambiguities in solid-state structure (e.g., dihedral angles between pyridine rings) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate purity.
Q. Resolving Data Conflicts :
- Case Example : If NMR suggests a planar conformation but X-ray shows a twisted geometry (e.g., 15° dihedral angle), conduct variable-temperature NMR to assess dynamic behavior in solution .
- Cross-Validation : Compare IR carbonyl stretches (1650–1700 cm⁻¹) with computational DFT calculations to verify amide bond geometry .
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model intermediates in nucleophilic aromatic substitution (SNAr) at the 2-chloro position. Compare activation energies for different leaving groups .
- Machine Learning : Train models on existing pyridine derivative reactivity datasets to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Validation : Perform kinetic studies (e.g., UV-Vis monitoring) to confirm computational predictions of reaction rates under varying pH conditions .
Q. What strategies are recommended for analyzing and resolving contradictions in crystallographic data versus solution-phase structural predictions?
Methodological Answer:
- Dynamic NMR : Measure NOESY/ROESY correlations to detect transient intramolecular interactions (e.g., hydrogen bonding) that differ from static crystal structures .
- Solvent Effects : Use polarizable continuum models (PCM) in DFT simulations to account for solvation-induced conformational changes .
- Synchrotron Studies : Collect high-resolution X-ray data (λ = 0.7–1.0 Å) to refine electron density maps and resolve disorder in crystal lattices .
Q. How should researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C, 24h).
- Oxidative stress (3% H₂O₂, 25°C, 8h).
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the amide bond at RT <10% over 7 days) .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under accelerated storage conditions (40°C/75% RH) .
Q. What in vitro methodologies are suitable for evaluating the pharmacological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinase targets (e.g., EGFR, IC₅₀ determination via fluorescence polarization) using ATP-competitive binding protocols .
- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HCT-116) after 24h exposure .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via UPLC-QTOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
